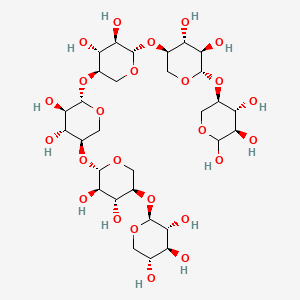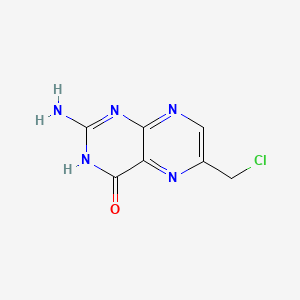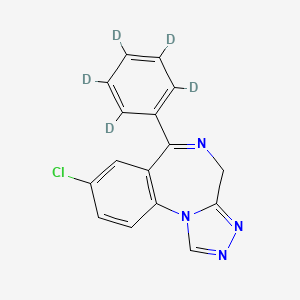
Hexaammineruthenium(II) chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexaammineruthenium(II) chloride is a yellow crystalline coordination compound . It has the linear formula [Ru(NH3)6]Cl2 . It is slightly soluble in water and acts as a catalyst in a wide range of chemical reactions, including hydrogenation, isomerization, and oxidation reactions . It is also used as a redox probe in electroanalytical techniques .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula [Ru(NH3)6]Cl2 . This indicates that the ruthenium atom is surrounded by six ammonia molecules forming a complex ion, which is then associated with two chloride ions .
Chemical Reactions Analysis
This compound is known to participate in a variety of chemical reactions. For instance, it can react with hot aqueous hydrochloric acid solutions to form different complexes .
Physical and Chemical Properties Analysis
This compound is a yellow crystalline solid . It has a molecular weight of 273.15 g/mol . It is slightly soluble in water .
Aplicaciones Científicas De Investigación
Electrochemical Telomerase Assay : It's used in an electrochemical method for the rapid assay of telomerase without relying on PCR and gel electrophoresis, enabling quick screening of drug candidates that inhibit telomerase (Sato & Takenaka, 2012).
Impedimetric Biosensing : The compound is introduced as an alternative redox-pair for stable impedimetric biosensing with gold electrodes, addressing the issue of corrosion caused by commonly used Hexacyanoferrate in gold electrode-based biosensors (Schrattenecker et al., 2019).
Gel Layer Modification in Electrodes : It's used in negatively charged, pH-sensitive, very thin gel layers on conducting surfaces for controlling the layer thickness by changing the oxidation state of hexaammineruthenium (Marcisz et al., 2019).
DNA Binding Site Determination : Hexaammineruthenium(III) helps in determining the binding site size of the compound inside monolayers of DNA on gold, providing insights into DNA-binding metal complexes (Abi & Safavi, 2020).
Electrochemical Detection in Environmental Samples : It's used in sensors for the electrochemical detection of uranyl ions, demonstrating significant selectivity and sensitivity, suitable for environmental monitoring (Ziółkowski et al., 2017).
Glucose Sensing : It serves as a mediator in enzyme electrodes for blood glucose measurement, showcasing different preferences for hexaammineruthenium(III) chloride based on the type of enzyme used in the sensor (Loew et al., 2017).
Detection of Neurotransmitters : Applied in electrodes modified with nitrogen-doped graphene for sensitive detection of neurotransmitters like epinephrine and metanephrine, essential for biomedical analysis (Yang et al., 2015).
Mecanismo De Acción
Safety and Hazards
Hexaammineruthenium(II) chloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .
Análisis Bioquímico
Biochemical Properties
The role of Hexaammineruthenium(II) chloride in biochemical reactions is significant. It acts as a catalyst in a wide range of chemical reactions, including hydrogenation, isomerization, and oxidation reactions
Cellular Effects
It is known that it acts as a catalyst in a wide range of chemical reactions, which could potentially influence cell function .
Molecular Mechanism
It is known to act as a catalyst in a wide range of chemical reactions .
Temporal Effects in Laboratory Settings
It is known to act as a catalyst in a wide range of chemical reactions .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Hexaammineruthenium(II) chloride involves the reaction of Ruthenium(III) chloride with ammonia in the presence of hydrogen gas. This reaction is followed by the addition of hydrochloric acid to the resulting product to obtain Hexaammineruthenium(II) chloride.", "Starting Materials": [ "Ruthenium(III) chloride", "Ammonia", "Hydrogen gas", "Hydrochloric acid" ], "Reaction": [ "Step 1: Ruthenium(III) chloride is dissolved in water to form a solution.", "Step 2: Ammonia is added to the solution and the mixture is heated to 80-90°C.", "Step 3: Hydrogen gas is bubbled through the solution for several hours.", "Step 4: The resulting product is filtered and washed with water.", "Step 5: Hydrochloric acid is added to the product to form Hexaammineruthenium(II) chloride.", "Step 6: The product is filtered and washed with water to obtain the final product." ] } | |
Número CAS |
15305-72-3 |
Fórmula molecular |
ClH12N6Ru+ |
Peso molecular |
232.7 g/mol |
Nombre IUPAC |
azanide;ruthenium(8+);chloride |
InChI |
InChI=1S/ClH.6H2N.Ru/h1H;6*1H2;/q;6*-1;+8/p-1 |
Clave InChI |
MHYZHXDLILNYTQ-UHFFFAOYSA-M |
SMILES |
N.N.N.N.N.N.[Cl-].[Cl-].[Ru+2] |
SMILES canónico |
[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Cl-].[Ru+8] |
Origen del producto |
United States |
Q1: How does Hexaammineruthenium(II) chloride interact with biological molecules, and what are the implications of these interactions?
A1: Research indicates that this compound interacts with biological molecules primarily through electron transfer processes. [, , ] For instance, studies using iso-1-cytochrome c variants demonstrated that this compound acts as an electron donor, influencing the protein's conformational dynamics and modulating electron transfer rates. [, ] This interaction highlights the compound's potential as a probe for investigating electron transfer mechanisms in biological systems.
Q2: Can you elaborate on the role of this compound in studying conformational changes in proteins?
A2: this compound proves valuable in studying protein conformational changes due to its electron transfer properties. [, ] Researchers utilized this compound to investigate the alkaline conformational transition in iso-1-cytochrome c variants. [, ] By monitoring the electron transfer kinetics between this compound and the cytochrome c variants at different pH values, researchers could discern the influence of specific amino acid mutations on the protein's conformational dynamics and the accessibility of different conformational states. This approach enables a deeper understanding of protein structure-function relationships and the factors governing conformational transitions.
Q3: What insights do the provided research papers offer regarding the stability of this compound under different conditions?
A3: The research highlights that the stability of this compound can be influenced by factors such as pH and the presence of other molecules. [, ] For example, in a study investigating interactions within sol-gel silica matrixes, this compound exhibited varying degrees of decomposition depending on the co-encapsulation method and the presence of DNA purines. [] The study observed that adenine could inhibit the oxidation of this compound, indicating a potential stabilizing effect. These findings emphasize the importance of considering environmental factors when utilizing this compound in experimental settings.
Q4: How is this compound employed in microfluidic electrochemical systems, and what advantages does this approach offer?
A4: Research demonstrates the application of this compound as a redox-active species in microfluidic electrochemical cells. [] Researchers successfully utilized this compound to investigate electrochemical reactions within microfluidic flow cells, showcasing its utility in miniaturized systems. [] The use of microfluidic platforms with integrated this compound offers advantages such as reduced sample volume, enhanced mass transport, and precise control over experimental parameters, making it a promising approach for various electrochemical studies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-Methoxytricyclo[6.2.1.02,7]undeca-5,9-diene-3,4-dione](/img/structure/B580016.png)








